trans-4-Fluorotetrahydrofuran-3-ol

Catalog No.
S900210
CAS No.
1793113-98-0
M.F
C4H7FO2
M. Wt
106.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-4-Fluorotetrahydrofuran-3-ol

CAS Number

1793113-98-0

Product Name

trans-4-Fluorotetrahydrofuran-3-ol

IUPAC Name

(3R,4R)-4-fluorooxolan-3-ol

Molecular Formula

C4H7FO2

Molecular Weight

106.1 g/mol

InChI

InChI=1S/C4H7FO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m1/s1

InChI Key

INQHWCYKASVEQT-QWWZWVQMSA-N

SMILES

C1C(C(CO1)F)O

Canonical SMILES

C1C(C(CO1)F)O

Isomeric SMILES

C1[C@H]([C@@H](CO1)F)O

Potential Applications:

Based on its chemical structure, trans-4-Fluorotetrahydrofuran-3-ol possesses a fluorinated furan ring and an alcohol functional group. Compounds with similar structures have been explored in various research fields, including:

  • Medicinal Chemistry: Fluorinated heterocyclic compounds like furans can be of interest in drug discovery due to their potential for unique biological properties. However, there is no documented research specifically investigating trans-4-Fluorotetrahydrofuran-3-ol for medicinal applications.
  • Organic Synthesis: Fluorinated molecules can be valuable intermediates or building blocks in organic synthesis. Compounds with a furan ring and an alcohol group can participate in various reactions for the construction of more complex molecules. However, specific synthetic applications of trans-4-Fluorotetrahydrofuran-3-ol haven't been documented yet in scientific literature.

Finding More Information:

Due to the limited public information on trans-4-Fluorotetrahydrofuran-3-ol, further exploration might be necessary to uncover its potential research applications. Here are some resources you can explore:

  • Chemical Databases: Scientific databases like PubChem () provide information on the structure and properties of chemicals. While they might not have specific research applications listed, they can offer clues based on the compound's structure and functional groups.
  • Patent Literature: Patent databases can reveal potential applications of a compound if it has been included in a patent filing for a specific use.
  • Scientific Literature Search: Conducting a search in scientific databases using keywords like "trans-4-Fluorotetrahydrofuran-3-ol" and related terms might uncover research articles or reports that discuss its properties or potential applications.

Trans-4-Fluorotetrahydrofuran-3-ol is a chemical compound characterized by its tetrahydrofuran ring, which is a five-membered cyclic ether. The presence of a fluorine atom at the fourth position and a hydroxyl group at the third position makes this compound of particular interest in various fields of chemistry. Its molecular formula is C4H9FNO, and it exhibits unique properties due to the electronegativity of the fluorine atom, which influences its reactivity and interactions with other chemical species.

, primarily due to its functional groups. Key reactions include:

  • Nucleophilic Substitution Reactions: The hydroxyl group can act as a leaving group, allowing for substitution reactions with nucleophiles.
  • Dehydration Reactions: Under acidic conditions, trans-4-Fluorotetrahydrofuran-3-ol can undergo dehydration to form an alkene.
  • Reduction Reactions: The hydroxyl group can be reduced to form an alkane or further functionalized into other alcohols or ethers.

These reactions are essential for synthesizing more complex molecules and exploring the compound's reactivity in various contexts.

Research indicates that trans-4-Fluorotetrahydrofuran-3-ol may exhibit biological activity, particularly in medicinal chemistry. Compounds with similar structures have shown potential as:

  • Antimicrobial Agents: Fluorinated compounds often possess enhanced biological activity against bacteria and fungi.
  • Pharmacological Agents: Due to its unique structure, trans-4-Fluorotetrahydrofuran-3-ol may serve as a scaffold for developing new drugs targeting specific biological pathways.

Further studies are needed to fully elucidate its biological effects and potential therapeutic applications.

The synthesis of trans-4-Fluorotetrahydrofuran-3-ol can be achieved through various methods:

  • Fluorination of Tetrahydrofuran Derivatives: Starting from tetrahydrofuran or its derivatives, selective fluorination using reagents such as N-fluorobenzenesulfonimide can yield the desired compound.
  • Reduction of Fluorinated Intermediates: Intermediate compounds like 4-fluorotetrahydrofuran can be reduced to introduce the hydroxyl group at the third position.
  • Borrowing Hydrogen Methodology: This method involves the activation of alcohols followed by C–C bond formation, allowing for the synthesis of complex derivatives including trans-4-Fluorotetrahydrofuran-3-ol from simpler precursors .

These methods highlight the versatility in synthesizing this compound and its derivatives.

Trans-4-Fluorotetrahydrofuran-3-ol has potential applications in several areas:

  • Pharmaceutical Development: Its unique structure may serve as a building block for new therapeutic agents.
  • Chemical Synthesis: It can be utilized as an intermediate in synthesizing more complex organic compounds.
  • Material Science: Its properties may be explored for developing new materials with specific functionalities.

The versatility of this compound opens avenues for innovative applications across multiple scientific disciplines.

Interaction studies involving trans-4-Fluorotetrahydrofuran-3-ol focus on its reactivity with various substrates:

  • Reactivity with Nucleophiles: The hydroxyl group makes it susceptible to nucleophilic attack, facilitating diverse reaction pathways.
  • Complex Formation: Studies may explore how this compound interacts with metal catalysts or other organic molecules to form stable complexes.
  • Biological Interactions: Understanding how this compound interacts with biological systems could unveil its pharmacological potential and toxicity profile.

These studies are crucial for assessing the compound's utility in practical applications.

Trans-4-Fluorotetrahydrofuran-3-ol shares structural similarities with several compounds, which allows for comparative analysis:

Compound NameMolecular FormulaUnique Features
4-FluorotetrahydrofuranC4H8FNOLacks hydroxyl group; used primarily in synthesis
4-AminotetrahydrofuranC4H9NO2Contains amine instead of fluorine; different reactivity
3-FluorotetrahydrofuranC4H9FNOFluorine at position three; alters biological activity
Trans-2-FluorotetrahydrofuranC4H8FNODifferent stereochemistry affecting properties

The uniqueness of trans-4-Fluorotetrahydrofuran-3-ol lies in its specific positioning of functional groups, which influences its reactivity, biological activity, and potential applications compared to these similar compounds. Each compound presents distinct characteristics that can be leveraged in various chemical and biological contexts.

XLogP3

-0.4

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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